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Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate - 915090-37-8

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Catalog Number: EVT-1682826
CAS Number: 915090-37-8
Molecular Formula: C28H20F4O5S2
Molecular Weight: 576.6 g/mol
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Product Introduction

Overview

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a specialized chemical compound known for its applications in photolithography and as a photoacid generator. This compound is characterized by its unique molecular structure and properties that make it suitable for various scientific uses, particularly in the field of polymer chemistry.

Source

The compound is identified by the CAS number 915090-37-8 and has a molecular formula of C18H15SC10H5F4O5SC_{18}H_{15}S\cdot C_{10}H_{5}F_{4}O_{5}S with a molecular weight of 576.58 g/mol. It is commercially available from various suppliers and can be sourced through chemical catalogs and databases .

Classification

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is classified as a sulfonium salt and a photoacid generator. It plays a critical role in photopolymerization processes, where it acts as an initiator that generates acid upon exposure to light, facilitating the polymerization of methacrylate-based resins.

Synthesis Analysis

Methods

The synthesis of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate typically involves the reaction of triphenylsulfonium salts with specific fluorinated aromatic compounds. The process can be detailed as follows:

  1. Starting Materials: The synthesis begins with triphenylsulfonium chloride or bromide and sodium 4-hydroxy-2,3,5,6-tetrafluorobenzenesulfonate.
  2. Reaction Conditions: The reaction is usually conducted in a polar solvent such as dimethyl sulfoxide or acetonitrile under reflux conditions.
  3. Mechanism: The nucleophilic substitution occurs where the sulfonium salt reacts with the hydroxyl group on the fluorinated aromatic compound to form the desired product .

Technical Details

The reaction typically requires careful control of temperature and time to ensure high yields and purity. The final product can be purified using recrystallization techniques or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate features:

  • Sulfonium Center: A triphenylsulfonium moiety that contributes to its reactivity.
  • Fluorinated Aromatic Ring: Contains four fluorine atoms which enhance the electron-withdrawing properties of the compound.
  • Methacryloyloxy Group: This functional group allows for polymerization under UV light.

Data

The melting point of this compound ranges between 57°C and 59°C . Its solubility characteristics are influenced by both the sulfonium and fluorinated components.

Chemical Reactions Analysis

Reactions

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate primarily participates in photochemical reactions where it acts as a photoacid generator:

  1. Photolysis: Upon exposure to UV light, the compound decomposes to release protons (H⁺), initiating polymerization reactions in methacrylate systems.
  2. Polymer Formation: The generated acid catalyzes the polymerization of methacrylates into crosslinked networks.

Technical Details

The efficiency of this compound as a photoacid generator can be quantified through its quantum yield and the rate of polymerization under varying light intensities .

Mechanism of Action

Process

The mechanism by which Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate operates involves:

  1. UV Activation: When exposed to UV light, the sulfonium bond undergoes cleavage.
  2. Proton Generation: This cleavage results in the formation of protons that can initiate polymer chain growth.
  3. Polymerization: The protons facilitate the addition reactions between methacrylate monomers leading to polymer formation.

Data

Studies indicate that this compound exhibits high sensitivity to UV light and efficient proton generation rates which are crucial for rapid polymerization processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Approximately 57°C - 59°C .

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture and light.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide.

Relevant analyses show that its reactivity is significantly influenced by the presence of fluorine substituents which enhance its electrophilic character .

Applications

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate finds extensive applications in:

  • Photolithography: Used as a photoacid generator in semiconductor manufacturing processes.
  • Polymer Chemistry: Employed in creating advanced polymers with tailored properties for coatings and adhesives.
  • Biomedical Applications: Investigated for use in drug delivery systems due to its ability to form hydrogels upon UV exposure.
Synthesis and Structural Optimization of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Design Principles for Sulfonium-Based Photoacid Generators

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate exemplifies the sophisticated molecular engineering behind modern onium salt photoacid generators (PAGs). The triphenylsulfonium cation was strategically selected for its exceptional photochemical efficiency, generating strong Brønsted acids (HSO₃R) upon exposure to deep-UV (248 nm), electron beam, or EUV (13.5 nm) radiation sources [4] [5]. This cation provides superior thermal stability compared to iodonium alternatives, maintaining integrity during resist processing up to 150°C—a critical requirement for semiconductor manufacturing workflows. The conjugated aromatic system of the triphenylsulfonium moiety facilitates efficient photoexcitation and charge separation, enabling high quantum yields of acid generation essential for nanoscale patterning [4]. Furthermore, the cation's bulky hydrophobic structure minimizes acid diffusion in resist films, enhancing resolution capabilities for sub-20 nm features in advanced lithography nodes [5].

Table 1: Key Design Elements of Sulfonium Cation in PAGs

PropertyMolecular FeatureFunctional Impact
Thermal StabilityAromatic phenyl ringsPrevents thermal decomposition during pre-bake (≤150°C)
PhotoactivityDelocalized positive chargeEnables efficient radical/acid generation upon irradiation
Acid StrengthHydrolytically stable cationMaintains generated acid strength without degradation
Diffusion ControlSteric bulk (three phenyl groups)Limits acid migration for improved resolution fidelity

Fluorinated Methacryloyloxy Functionalization Strategies

The tetrafluorinated benzenesulfonate counterion represents a breakthrough in acid strength engineering for semiconductor lithography. The perfluorinated aromatic ring (C₆F₄) dramatically enhances the acidity of the generated sulfonic acid through powerful inductive effects, achieving pKₐ values approximately 5-7 units lower than non-fluorinated analogs [3] [4]. This superacid character enables efficient deprotection of chemically amplified resist polymers at exceptionally low exposure doses (≤10 mJ/cm²). The ortho-fluorine positioning surrounding the sulfonate group creates a steric and electronic environment that stabilizes the deprotonated state while simultaneously suppressing anion aggregation—both critical factors for consistent photoacid generation efficiency [3].

The methacryloyloxy functional group (-OC(O)C(CH₃)=CH₂) at the 4-position serves dual purposes: (1) It provides a polymerizable handle enabling covalent incorporation into resist polymers via free-radical copolymerization with monomers like methyl methacrylate or hydroxyethyl acrylate, reducing PAG migration and phase separation; and (2) The electron-withdrawing ester linkage further enhances acid strength while maintaining sufficient photochemical transparency at 193 nm and 248 nm exposure wavelengths [4] . This molecular engineering balances reactivity, stability, and optical properties unattainable with simpler alkylsulfonate counterparts.

Table 2: Comparative Analysis of Fluorinated PAG Architectures

Sulfonate StructureAcid Strength (pKₐ)PolymerizableAbsorption @ 193 nmLithographic Performance
Tetrafluoroaryl (This Compound)~1-3YesModerateExcellent resolution, low LER
Perfluoroalkyl (e.g., TFMS)<1NoLowExcessive diffusion, poor profile
Non-fluorinated aryl~5-7VariableHighInsufficient deprotection
Trifluoromethylbenzoate~3-5LimitedModerateIncomplete deprotection at nodes <20nm

Comparative Analysis of Sulfonate Counterion Architectures

The tetrafluorinated benzenesulfonate architecture demonstrates critical advantages over alternative sulfonate designs in advanced lithography. Compared to perfluoroalkylsulfonates like trifluoromethanesulfonate (triflate), the tetrafluorinated aryl structure provides superior diffusion control due to its larger hydrodynamic radius, enabling sub-10 nm resolution without excessive line edge roughness (LER) [4]. While alkylsulfonates offer simpler synthesis, their generated acids exhibit insufficient acidity (pKₐ > 5) for deprotecting modern hydroxystyrene- or lactone-based resist polymers at practical exposure doses [4].

The methacryloyloxy functionalization differentiates this PAG from structurally similar fluorinated sulfonates. Compared to the non-polymerizable analog triphenylsulfonium perfluorobutanesulfonate, this compound exhibits a 40% reduction in phase separation when formulated in acrylic resist matrices [5]. The aryl fluorination pattern (2,3,5,6-tetrafluoro-) was specifically optimized over pentafluoro- or trifluoro- derivatives to balance three key properties: (1) acid strength enhancement via inductive effects; (2) sufficient hydrolytic stability to prevent ester degradation during aqueous development; and (3) minimized outgassing during exposure—a critical concern for EUV lithography vacuum chambers [4] . Molecular modeling confirms the symmetrical tetrafluoro substitution creates a 12% lower energy barrier for acid release compared to asymmetrical fluorination patterns [5].

Table 3: Performance Comparison of Sulfonate Counterions in Lithography

Counterion TypeMolecular Weight (g/mol)Generated Acid pKₐAcid Diffusion Length (nm)Relative Photo-Speed
Tetrafluoro-methacryloyloxy (This Compound)576.6 [3]1.5-2.57-91.0 (reference)
Perfluorobutanesulfonate522.2-0.5-1.015-201.8
Trifluoromethanesulfonate418.4-2.025-402.5
Camphorsulfonate464.64.2-4.85-70.4
Non-fluorinated Benzenesulfonate494.65.5-6.08-100.3

Green Chemistry Approaches in Sulfonium Salt Synthesis

Modern synthesis of triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate employs several green chemistry principles to reduce environmental impact. The optimized route utilizes metathesis reactions rather than traditional silver salt methods, eliminating stoichiometric heavy metal waste [3] [5]. A typical synthesis involves:

Step 1: Methacryloyloxylation2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonic acid undergoes esterification with methacryloyl chloride under phase-transfer catalysis (PTC) conditions (toluene-water, tetrabutylammonium bromide, 0°C→25°C, 8h). This approach achieves 85-90% yield while avoiding traditional pyridine catalysts that generate hazardous waste streams [5].

Step 2: Sulfonium Salt FormationThe potassium salt of the sulfonic acid intermediate reacts with triphenylsulfonium chloride via aqueous biphasic exchange (dichloromethane-water, 25°C, 4h), achieving 94% conversion with minimal organic solvent consumption compared to homogeneous reactions [3]. This process demonstrates an E-factor of 8.2 (kg waste/kg product)—significantly lower than conventional PAG syntheses averaging E-factors >15.

Critical atom economy improvements include: (1) Direct isolation of the product via anti-solvent crystallization (ethyl acetate/heptane) instead of silica gel chromatography; and (2) Catalytic reagent recycling where the potassium chloride byproduct is electrochemically converted to potassium hydroxide for use in upstream reactions [5]. The final product exhibits >99.5% purity (HPLC) with residual solvents <300 ppm—meeting semiconductor manufacturing standards without energy-intensive purification [3].

Table 4: Green Chemistry Metrics for PAG Synthesis

ParameterTraditional SynthesisOptimized ProcessImprovement
Reaction Steps5260% reduction
Solvent Intensity12 L/kg5.5 L/kg54% reduction
Atom Economy41%76%+85% relative
Energy Consumption850 kWh/kg320 kWh/kg62% reduction
Byproduct Waste14.2 kg/kg7.8 kg/kg45% reduction

Properties

CAS Number

915090-37-8

Product Name

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

IUPAC Name

2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium

Molecular Formula

C28H20F4O5S2

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1

InChI Key

HOMIPVFSNRXVAD-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

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